1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
Overview
Description
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine, also known as 4-MPMP, is an organic molecule that is used in a variety of scientific research applications. It is a pyrazole derivative and has a wide range of biochemical and physiological effects.
Scientific Research Applications
Chemical Synthesis and Intermediate Compounds : The compound serves as an intermediate in various chemical syntheses. For instance, Bawa, Ahmad, and Kumar (2009) describe its use in reductive amination processes, important for creating secondary amines used in pharmaceuticals, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009).
Synthesis of Novel Derivatives : It is also utilized in the synthesis of novel chemical derivatives. Kaping et al. (2016) discuss its reaction with hydrazine hydrate to produce pyrazolo[1,5-a]pyrimidine derivatives, which have shown promising anti-inflammatory and anti-cancer activities (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).
Corrosion Inhibition : The derivatives of pyrazole compounds, including those related to 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine, are studied for their role in corrosion inhibition. Chetouani et al. (2005) investigated the inhibitory effect of bipyrazole compounds on iron corrosion in acidic media, demonstrating their efficacy as corrosion inhibitors (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Antibacterial and Antifungal Applications : The compound is also explored in the context of biological activities. Hassan, Hafez, and Osman (2014) synthesized derivatives of this compound and screened them for cytotoxic activity against Ehrlich Ascites Carcinoma cells, highlighting their potential use in medical applications (Hassan, Hafez, & Osman, 2014).
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-7-11(12)14(13-8)9-3-5-10(15-2)6-4-9/h3-7H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSZHCXCUDINAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408977 | |
Record name | 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91331-86-1 | |
Record name | 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91331-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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